4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one
Description
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted at the 1-position with a 2-methylphenyl group and at the 4-position with a 3-cyclopropyl-1,2,4-oxadiazole moiety. The 2-methylphenyl substituent introduces hydrophobicity, which could impact membrane permeability. While direct data on its physicochemical properties (e.g., solubility, melting point) are unavailable in the provided evidence, its molecular formula is inferred as C₁₆H₁₇N₃O₂ (MW: ~283 g/mol) based on structural analogs .
Properties
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-4-2-3-5-13(10)19-9-12(8-14(19)20)16-17-15(18-21-16)11-6-7-11/h2-5,11-12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZACIIXJYLERO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Donor-Acceptor Cyclopropane Ring-Opening
A prominent method for constructing the pyrrolidin-2-one scaffold utilizes donor-acceptor (DA) cyclopropanes. For example, nickel perchlorate-catalyzed ring-opening of cyclopropane-1,1-diesters with primary amines (e.g., 2-methylbenzylamine) yields γ-amino esters, which undergo lactamization to form the pyrrolidinone core.
Reaction Conditions :
This one-pot process avoids intermediate isolation, enhancing efficiency. Post-lactamization, dealkoxycarbonylation via alkaline saponification (NaOH, H₂O/EtOH) and thermolysis (180°C) removes ester groups, yielding the unsubstituted pyrrolidin-2-one.
Industrial-Scale Production
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors optimize key steps:
-
Cyclopropane Opening : Residence time = 30 minutes, T = 120°C
-
Lactamization : Microreactor with immobilized lipase, 60°C
Advantages :
-
20% higher yield vs. batch
-
Reduced solvent waste
Microwave-Assisted Steps
Microwave irradiation accelerates cyclopropane activation and oxadiazole cyclization:
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| DA Cyclopropane | One-pot ring-opening | 45–79 | >95 | High |
| SNAr Coupling | Nucleophilic substitution | 50–60 | 90 | Moderate |
| Buchwald-Hartwig | Cross-coupling | 70–75 | 98 | Low |
Challenges and Optimization
Regioselectivity in Oxadiazole Formation
Competing 1,3,4-oxadiazole formation is mitigated by:
Biological Activity
The compound 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidinone core substituted with a cyclopropyl oxadiazole moiety and a 2-methylphenyl group. The molecular formula is with a molecular weight of 246.26 g/mol. Its structure can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various Gram-positive and Gram-negative bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Bacillus subtilis | 0.004 - 0.025 mg/mL |
These findings suggest that the compound may possess potent antibacterial properties, potentially making it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The IC50 values for similar oxadiazole derivatives were found to be promising, indicating potential applications in treating neurodegenerative diseases and gastrointestinal disorders.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 1.21 - 6.28 |
| Urease | 2.14 - 21.25 |
These results highlight the compound’s potential in pharmacological applications targeting enzyme-related conditions .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM. This suggests that the compound could be useful in treating fungal infections .
Study on Oxadiazole Derivatives
A comprehensive study evaluated various oxadiazole derivatives, including those with pyrrolidine structures similar to our compound. The research demonstrated that these derivatives exhibited significant bioactivity against multiple pathogens and highlighted structure-activity relationships that could inform future synthesis efforts .
Synthesis and Characterization
The synthesis of the target compound involves the reaction of cyclopropyl-substituted oxadiazoles with pyrrolidinones under controlled conditions to yield high-purity products suitable for biological testing. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the synthesized compounds .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its molecular formula and a molecular weight of approximately 329.4 g/mol. The presence of the oxadiazole ring contributes to its biological activity, making it a subject of interest for drug development.
Muscarinic Receptor Modulation
One of the significant applications of this compound is its role as a modulator of muscarinic receptors. Studies have indicated that derivatives containing the oxadiazole moiety can act as selective agonists or antagonists for these receptors, which are implicated in various neurological disorders. For instance, a related compound was identified as a functionally selective M1 muscarinic partial agonist, exhibiting antagonist properties at M2 and M3 receptors . This selectivity could be beneficial in developing treatments for conditions such as Alzheimer's disease, where M1 receptor activation may enhance cognitive function.
Anticancer Activity
Recent investigations have suggested that compounds with similar structural features may exhibit anticancer properties. The oxadiazole ring has been associated with various biological activities, including cytotoxic effects against cancer cell lines. Research into the structure-activity relationship (SAR) of these compounds could lead to the identification of new anticancer agents that leverage the unique properties of the oxadiazole group.
Table 1: Summary of Research Findings on 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one
Synthetic Methods
The synthesis of this compound typically involves multi-step reactions that incorporate cyclopropyl and oxadiazole functionalities. These methods are crucial for producing sufficient quantities for biological testing and application development.
Comparison with Similar Compounds
Position 1 Substituents
- 2-Methylphenyl (target compound) : Balances hydrophobicity and steric bulk, favoring interactions with aromatic residues in binding pockets.
- 3,4-Dimethoxyphenyl () : Methoxy groups increase polarity and electron density, which may enhance solubility and π-interactions but reduce blood-brain barrier penetration .
- Azetidin-3-yl () : The smaller, rigid azetidine ring may reduce steric hindrance and improve metabolic stability .
Position 4 Substituents
- 3-Cyclopropyl-1,2,4-oxadiazole (target compound) : Cyclopropyl enhances steric protection against oxidative metabolism.
Scaffold Variations
Q & A
Q. What are the established synthetic routes for 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?
The synthesis of this compound typically involves coupling the pyrrolidin-2-one core with substituted oxadiazole and aryl groups. A common strategy includes:
- Step 1 : Formation of the 3-cyclopropyl-1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under acidic conditions .
- Step 2 : Functionalization of the pyrrolidin-2-one scaffold using cross-coupling reactions (e.g., Suzuki–Miyaura for aryl groups) .
- Step 3 : Final assembly via nucleophilic substitution or amide bond formation.
Yield optimization requires precise control of temperature (e.g., 80–100°C for cyclization) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of coupling agents). Impurities often arise from incomplete cyclization or side reactions with the cyclopropane group .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR verify substituent positions (e.g., cyclopropane protons at δ 0.8–1.2 ppm and oxadiazole carbons at ~165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated for : 296.1399) .
- X-ray Crystallography : Resolves stereochemistry and confirms the oxadiazole-pyrrolidinone spatial arrangement .
- HPLC-PDA : Purity assessment (>95% by area normalization) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target binding?
SAR focuses on modifying:
- Oxadiazole substituents : Replacing cyclopropyl with bulkier groups (e.g., tert-butyl) enhances hydrophobic interactions but may reduce solubility .
- Pyrrolidinone core : Introducing electron-withdrawing groups (e.g., fluorine at C3) improves metabolic stability .
- Aryl group positioning : The 2-methylphenyl group’s ortho-substitution impacts steric hindrance in enzyme binding pockets.
In vitro assays (e.g., FLAP inhibition IC) and molecular docking against targets (e.g., 5-lipoxygenase) validate SAR hypotheses .
Q. How can contradictory data on metabolic stability be resolved?
Discrepancies in metabolic half-life (e.g., liver microsome assays vs. in vivo studies) may arise from:
- Species-specific cytochrome P450 (CYP) activity : Human CYP3A4 may metabolize the compound faster than rodent enzymes .
- Solubility limitations : Poor aqueous solubility (logP ~3.5) can skew in vitro-in vivo correlations.
Strategies: - Use deuterated analogs to block metabolic hotspots (e.g., cyclopropane C-H bonds) .
- Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro and animal data .
Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?
- Murine inflammation models : Measure LTB inhibition in whole blood after LPS challenge (dose range: 1–30 mg/kg) .
- Xenograft tumor models : Assess antitumor efficacy (e.g., IC ~9.4 µM in human cancer cell lines) with bioluminescence imaging .
- Neuroimaging : For CNS targets, use SV2A PET tracers (e.g., F-SynVesT-1 analogs) to assess brain permeability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
